molecular formula C10H14N2O2S B13527513 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid

2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid

Cat. No.: B13527513
M. Wt: 226.30 g/mol
InChI Key: CXXJMFCKPROUGT-UHFFFAOYSA-N
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Description

2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a sec-butylthio group attached to the methyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrimidine derivative with a sec-butylthio methylating agent under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method can be adapted to include the sec-butylthio group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E₂, which is involved in inflammation . This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid lies in its specific sec-butylthio group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(butan-2-ylsulfanylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-3-7(2)15-6-9-11-5-4-8(12-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

CXXJMFCKPROUGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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